molecular formula C19H19N3O3 B5485466 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide

Cat. No. B5485466
M. Wt: 337.4 g/mol
InChI Key: GNSOZMBZYCNYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide, also known as EDAQ, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. EDAQ has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide is believed to exert its therapeutic effects by inhibiting certain enzymes and signaling pathways within cells. Specifically, 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide may be able to modulate neurotransmitter levels and improve cognitive function.
Biochemical and physiological effects:
In addition to its effects on PDE10A, 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been found to have a range of other biochemical and physiological effects. For example, 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been shown to increase levels of cyclic AMP (cAMP) in cells, which can have a range of downstream effects on cellular signaling pathways. Additionally, 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been found to modulate levels of various neurotransmitters in the brain, including dopamine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for PDE10A, which allows researchers to study the effects of modulating this enzyme without affecting other signaling pathways. Additionally, 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been found to have relatively low toxicity in vitro, making it a promising candidate for further study. However, one limitation of using 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are a number of potential future directions for research on 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide. One area of interest is in the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the range of biochemical and physiological effects of 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide, as well as its potential therapeutic applications. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide in animal models.

Synthesis Methods

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact method of synthesis can vary depending on the desired purity and yield of the final product. However, most methods involve the use of organic solvents and reagents, as well as careful purification steps to remove impurities.

Scientific Research Applications

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic properties in a range of scientific research applications. One area of interest is in the treatment of cancer, as 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been found to inhibit the growth of certain cancer cells in vitro. Additionally, 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-21-18(24)15-6-4-5-7-16(15)22(19(21)25)12-17(23)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSOZMBZYCNYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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